Cas no 2648965-77-7 (4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride)

4-(2H-1,2,3-Triazol-2-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a triazole moiety, making it a valuable intermediate in click chemistry and bioconjugation applications. Its sulfonyl fluoride group exhibits high reactivity toward nucleophiles, enabling selective modifications of proteins and biomolecules under mild conditions. The triazole ring enhances stability and provides additional functionalization opportunities. This compound is particularly useful in chemical biology and proteomics for covalent targeting of serine hydrolases and other nucleophilic residues. Its compatibility with aqueous environments and tunable reactivity make it a versatile tool for developing activity-based probes and covalent inhibitors. The structural design ensures efficient labeling while minimizing off-target interactions.
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride structure
2648965-77-7 structure
商品名:4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
CAS番号:2648965-77-7
MF:C8H6FN3O2S
メガワット:227.215543270111
CID:6213115
PubChem ID:165905887

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • Z4083135804
    • 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
    • 2648965-77-7
    • EN300-7470032
    • インチ: 1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H
    • InChIKey: RGZSEAADCGHLBT-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)N1N=CC=N1)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 227.01647578g/mol
  • どういたいしつりょう: 227.01647578g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 73.2Ų

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7470032-1.0g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95.0%
1.0g
$642.0 2025-03-10
Enamine
EN300-7470032-5.0g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95.0%
5.0g
$1862.0 2025-03-10
Aaron
AR0284I4-5g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95%
5g
$2586.00 2023-12-15
Aaron
AR0284I4-500mg
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95%
500mg
$714.00 2023-12-15
Enamine
EN300-7470032-0.05g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95.0%
0.05g
$149.0 2025-03-10
Enamine
EN300-7470032-10.0g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95.0%
10.0g
$2762.0 2025-03-10
Enamine
EN300-7470032-2.5g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95.0%
2.5g
$1260.0 2025-03-10
1PlusChem
1P02849S-50mg
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95%
50mg
$239.00 2024-05-08
Aaron
AR0284I4-100mg
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95%
100mg
$329.00 2023-12-15
Aaron
AR0284I4-1g
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride
2648965-77-7 95%
1g
$908.00 2023-12-15

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride 関連文献

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluorideに関する追加情報

4-(2H-1,2,3-Triazol-2-yl)benzene-1-sulfonyl fluoride: A Comprehensive Overview

The compound 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride (CAS No. 2648965-77-7) is a highly specialized chemical entity with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a triazole moiety. The sulfonyl fluoride group is known for its reactivity and versatility in chemical transformations, while the triazole ring introduces additional functional diversity and stability to the molecule.

Recent studies have highlighted the importance of sulfonyl fluoride derivatives in drug discovery and materials synthesis. The integration of the triazole ring into the structure of this compound has opened new avenues for exploring its potential in medicinal chemistry. For instance, researchers have demonstrated that 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride can serve as a versatile building block for constructing bioactive molecules. Its ability to undergo various nucleophilic substitutions and coupling reactions makes it an invaluable tool in organic synthesis.

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the triazole ring through azide alkyne cycloaddition (click chemistry) and subsequent functionalization with the sulfonyl fluoride group. This compound has been synthesized using both solution-phase and solid-phase methodologies, depending on the scale and specific requirements of the application.

In terms of applications, 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride has shown promise in several areas. In medicinal chemistry, it has been used as a precursor for designing inhibitors of various enzymes and receptors. For example, recent research has focused on its use in developing novel kinase inhibitors with improved potency and selectivity. Additionally, this compound has been explored as a potential lead molecule for anti-cancer drug development due to its ability to modulate key signaling pathways.

The structural features of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride also make it an attractive candidate for materials science applications. Its combination of electronic properties and reactivity enables it to be used in the synthesis of advanced polymers and coatings. For instance, researchers have utilized this compound to create self-healing materials with enhanced durability and resistance to environmental factors.

From a mechanistic standpoint, the reactivity of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is influenced by both its sulfonyl fluoride group and the electron-withdrawing effects of the triazole ring. This interplay between different functional groups allows for precise control over reaction outcomes during synthetic processes. Recent studies have also investigated the stereochemical aspects of reactions involving this compound, shedding light on its potential for asymmetric synthesis.

In conclusion, 4-(2H-1,2,3-triazol

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